molecular formula C19H26O2 B190577 Androstenedione CAS No. 63-05-8

Androstenedione

Cat. No. B190577
CAS RN: 63-05-8
M. Wt: 286.4 g/mol
InChI Key: AEMFNILZOJDQLW-QAGGRKNESA-N
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Description

Androstenedione, also known as 4-androstenedione or A4, is a steroid hormone produced in the adrenal glands and the gonads . It acts as an intermediate in the biosynthesis of testosterone and estrone . It has weak androgenic actions on the body itself but mainly acts as a stepping stone in the manufacture of testosterone and estrogen within the body .


Synthesis Analysis

Androstenedione can be biosynthesized in one of two ways. The primary pathway involves conversion of 17α-hydroxypregnenolone to DHEA by way of 17,20-lyase, with subsequent conversion of DHEA to androstenedione via the enzyme 3β-hydroxysteroid dehydrogenase .


Molecular Structure Analysis

Androstenedione is a 19-carbon steroid hormone. Its molecular formula is C19H26O2 and its molecular weight is 286.415 g/mol . The IUPAC name for Androstenedione is (8R,9S,10R,13S,14S)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione .


Chemical Reactions Analysis

Androstenedione is a precursor of testosterone and other androgens, as well as of estrogens like estrone, in the body . It is converted to either testosterone or estrone. Conversion of androstenedione to testosterone requires the enzyme 17β-hydroxysteroid dehydrogenase, and conversion to estrone requires the enzyme aromatase .

Scientific Research Applications

  • Biotransformation to Produce Steroids : Androstenedione is a crucial intermediate in microbial steroid metabolism. It's utilized as a starting material for synthesizing different steroids, especially via microbial side chain cleavage of phytosterols, offering an alternative to chemical synthesis (Malaviya & Gomes, 2008).

  • Use in Tissue-Implant Responses : Androstenedione, when loaded into tricalcium phosphate (TCP) bioceramic implants, influences cytokine expression in fibrous tissue capsules. This could contribute to the development of long-term ceramic drug delivery systems for human and veterinary applications (Butler & Benghuzzi, 2003).

  • Effects on Ovarian Follicle Development : Androstenedione impacts ovarian follicle development, inducing follicular cysts and premature luteinization of granulosa cells in ovaries. This has implications for understanding androgen's role in ovarian disorders (Okutsu et al., 2010).

  • Impact on Oogenesis : High levels of androstenedione impair oocyte meiotic competence by inducing abnormalities in the morphology and function of developing oocytes. This is significant for reproductive biology research (Tarumi et al., 2012).

  • Health Effects and Toxicity : Androstenedione, sold as a supplement, is used to increase testosterone levels. Its health effects and toxicity, including action mechanisms, clinical features, and pharmacokinetics, are critical areas of study. However, several of its purported benefits lack scientific proof (Badawy et al., 2021).

  • Lack of Anabolic Effects in Muscle : Studies show that androstenedione does not significantly increase muscle protein synthesis or plasma testosterone levels in young men, contradicting its popular use in sports to improve performance (Rasmussen et al., 2000).

  • Production via Microbial Transformation : The microbial transformation of sitosterol to androstenedione is an important route for producing steroid intermediates like AD, with ongoing efforts to improve efficiency and yield through biotechnological methods (Malaviya & Gomes, 2009).

  • Evaluation in Environmental Contexts : Androstenedione's role in environmental contexts, like its contribution to the androgenicity of water downstream of industrial discharges, is also studied to understand its ecological impact (Durhan et al., 2002).

Safety And Hazards

Androstenedione is possibly unsafe when taken orally. It’s been linked with serious side effects, including increased risk of breast, pancreatic, and prostate cancer .

Future Directions

The global dietary supplement industry was estimated at US$123.28 billion in 2019 and is rapidly growing . Androstenedione is commonly used as a supplement for body building, but it is listed among performance-enhancing drugs (PEDs) which is banned by the World Anti-Doping Agency, as well as the International Olympic Committee . Future research may focus on the action mechanism behind androstenedione’s health effects, and further side effects including clinical features, populations at risk, pharmacokinetics, metabolism, and toxicokinetics .

properties

IUPAC Name

(8R,9S,10R,13S,14S)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione
Source PubChem
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InChI

InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,14-16H,3-10H2,1-2H3/t14-,15-,16-,18-,19-/m0/s1
Source PubChem
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InChI Key

AEMFNILZOJDQLW-QAGGRKNESA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4=O)C
Source PubChem
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Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C
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Molecular Formula

C19H26O2
Record name androstenedione
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DSSTOX Substance ID

DTXSID8024523
Record name 4-Androstene-3,17-dione
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Molecular Weight

286.4 g/mol
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Physical Description

Solid
Record name Androstenedione
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Boiling Point

Decomposes at 200 °C before boiling
Record name Androstenedione
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Solubility

In water, 57.3 mg/L at 25 °C, pH 7.3; 40 mg/L at 37 °C, pH 7.4, In water, 66 mg/L at 20 °C, pH 6.5 (EU Method A.6, Water Solubility, flask method), 0.0578 mg/mL
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Density

1.18 g/cu cm at 20 °C (GLP compliance study)
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Vapor Pressure

7.35X10-9 mm Hg at 20 °C (extrapolated from effusion method measurements between 75-110 °C)
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Mechanism of Action

4-androstenedione is a 19-carbon steroid hormone produced in the adrenal glands and the gonads as an intermediate step in the biochemical pathway that produces the androgen testosterone and the estrogens estrone and estradiol., Anabolic steroids reverses catabolic processes and negative nitrogen balance by promoting protein anabolism and stimulating appetite if there is concurrently a proper intake of calories and proteins. /Anabolic Steroids/
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Product Name

Androstenedione

Color/Form

Crystals from hexane

CAS RN

63-05-8
Record name Androstenedione
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Melting Point

173-174 °C (crystals from hexane), Melting point: 143 °C (alpha form), 173 (beta form), Melting point: 172 °C, OECD Guideline 102 (Melting point / Melting Range), 170 - 173 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
97,300
Citations
IH Thorneycroft, WO Ribeiro, SC Stone, SA Tillson - Steroids, 1973 - Elsevier
… seen, the 8% fraction contained only androstenedione. … steroids were either eluted before androstenedione or were not … counter and the remainder assayed for androstenedione as …
Number of citations: 108 www.sciencedirect.com
BZ Leder, C Longcope, DH Catlin, B Ahrens… - Jama, 2000 - jamanetwork.com
… that orally administered androstenedione increases testosterone … androstenedione increases serum testosterone concentrations, we administered 100 or 300 mg/d of androstenedione …
Number of citations: 220 jamanetwork.com
DS King, RL Sharp, MD Vukovich, GA Brown… - Jama, 1999 - jamanetwork.com
… ObjectivesTo determine if short- and long-term oral androstenedione … either androstenedione, 300 mg/d (n=10), or placebo (n=10). The effect of a single 100-mg androstenedione dose …
Number of citations: 350 jamanetwork.com
MT Badawy, M Sobeh, J Xiao, MA Farag - Molecules, 2021 - mdpi.com
… androstenedione, suggesting that androstenedione… androstenedione as a natural hormone, along with its different metabolic reactions. Extensive knowledge regarding androstenedione …
Number of citations: 23 www.mdpi.com
CS Ballantyne, SM Phillips… - Canadian Journal of …, 2000 - cdnsciencepub.com
… (1999), who examined testosterone concentration over 6 hr following administration of 100 mg of androstenedione or a placebo. Our finding that androstenedione supplementation had …
Number of citations: 106 cdnsciencepub.com
A Malaviya, J Gomes - Bioresource Technology, 2008 - Elsevier
… Androstenedione is a key intermediate of microbial steroid … Androstenedione can be produced by microbial side chain … of biotransformation of sterols to androstenedione are surveyed. It …
Number of citations: 209 www.sciencedirect.com
R Horton, JF Tait - The Journal of clinical investigation, 1966 - Am Soc Clin Investig
… testosterone and its major precursors such as androstenedione into the general circulation, ie, … and interconversion rates of testosterone and androstenedione directly in.the peripheral …
Number of citations: 567 www.jci.org
DA Marsh, HJ Brodie, W Garrett… - Journal of Medicinal …, 1985 - ACS Publications
The synthesis and biological evaluation of androstenedione derivatives as inhibitors ofestrogen biosynthesis are described. The results show that 4-hydroxy analogues are among the …
Number of citations: 133 pubs.acs.org
E Perel, D Wilkins, DW Killinger - Journal of steroid biochemistry, 1980 - Elsevier
… the conversion of androstenedione to … androstenedione to both testosterone and estrone is greater in carcinoma tissue. Breast adipose and carcinoma tissues convert androstenedione …
Number of citations: 151 www.sciencedirect.com
HR Bruch, L Wolf, R Budde, G Romalo… - The Journal of …, 1992 - academic.oup.com
… of the resected bone and androstenedione metabolism of the … the capacity to transform androstenedione into the more potent … exceed the serum androstenedione concentration, the …
Number of citations: 129 academic.oup.com

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